molecular formula C14H19NO4 B13080370 3-N-Boc-amino-2-hydroxy-5-methyl acetophenone CAS No. 886362-10-3

3-N-Boc-amino-2-hydroxy-5-methyl acetophenone

Cat. No.: B13080370
CAS No.: 886362-10-3
M. Wt: 265.30 g/mol
InChI Key: UDNRPXHNHBGSNF-UHFFFAOYSA-N
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Description

3-N-Boc-amino-2-hydroxy-5-methyl acetophenone is a substituted acetophenone derivative characterized by a Boc-protected amino group at position 3, a hydroxyl group at position 2, and a methyl group at position 5 on the aromatic ring. The Boc (tert-butoxycarbonyl) group serves as a protective moiety for the amine, enhancing stability during synthetic processes while enabling selective deprotection for subsequent reactions. This compound is pivotal in organic synthesis, particularly in pharmaceutical intermediates, due to its multifunctional groups that allow diverse reactivity (e.g., hydrogen bonding, nucleophilic substitution, or cross-coupling) .

The acetophenone core (C₆H₅COCH₃) provides a planar aromatic system with a ketone group, while the substituents modulate electronic and steric properties. The hydroxyl group increases polarity and hydrogen-bonding capacity, the methyl group enhances lipophilicity, and the Boc-amino group introduces steric bulk and protects reactive amines .

Properties

IUPAC Name

tert-butyl N-(3-acetyl-2-hydroxy-5-methylphenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-8-6-10(9(2)16)12(17)11(7-8)15-13(18)19-14(3,4)5/h6-7,17H,1-5H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDNRPXHNHBGSNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)NC(=O)OC(C)(C)C)O)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10654391
Record name tert-Butyl (3-acetyl-2-hydroxy-5-methylphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886362-10-3
Record name 1,1-Dimethylethyl N-(3-acetyl-2-hydroxy-5-methylphenyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886362-10-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (3-acetyl-2-hydroxy-5-methylphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step 1: Functionalization of Acetophenone

  • Reaction : The starting material, 2-hydroxy-5-methyl acetophenone, undergoes nitration or amination to introduce an amino group at the meta position.
  • Conditions : This step typically requires acidic or basic catalysts to ensure regioselectivity.

Step 2: Boc Protection

  • Reagents : Boc-Cl is used to protect the amino group.
  • Solvent : Common solvents include dichloromethane (DCM) or tetrahydrofuran (THF).
  • Catalyst : A base such as triethylamine (TEA) or sodium bicarbonate is used to neutralize the reaction medium.

Step 3: Purification

  • Thin-layer chromatography (TLC) is employed to monitor the reaction progress.
  • The crude product is purified using column chromatography or recrystallization in ethanol-water mixtures.

Reaction Conditions

Step Reagents Solvent Temperature Monitoring Method
Functionalization Aminating agents (e.g., NH3) Ethanol Room temp TLC
Boc Protection Boc-Cl + TEA DCM or THF 0–25°C TLC + NMR
Purification Chromatographic solvents Ethanol-water Ambient Spectroscopic methods

Spectroscopic Characterization

The synthesized compound is characterized using:

Flowchart for Synthesis

Below is a simplified flowchart summarizing the preparation process:

Step Description
Starting Material 2-hydroxy-5-methyl acetophenone
Functionalization Amination at meta position
Boc Protection Reaction with Boc-Cl
Purification Chromatography/Recrystallization

Challenges and Optimization

Challenges:

  • Regioselectivity during amination.
  • Efficient removal of unreacted Boc-Cl during purification.

Optimization Techniques:

  • Use of mild bases like TEA to avoid side reactions during Boc protection.
  • Employing high-purity solvents for recrystallization to maximize yield.

Chemical Reactions Analysis

Esterification of the Hydroxyl Group

The phenolic -OH group undergoes esterification with carboxylic acids or anhydrides. This reaction is catalyzed by acidic or basic conditions, enabling the introduction of acyl groups for further functionalization.

Example Reaction:

3 N Boc amino 2 hydroxy 5 methyl acetophenone+Acetic anhydrideH+3 N Boc amino 2 acetoxy 5 methyl acetophenone\text{3 N Boc amino 2 hydroxy 5 methyl acetophenone}+\text{Acetic anhydride}\xrightarrow{\text{H}^+}\text{3 N Boc amino 2 acetoxy 5 methyl acetophenone}

Conditions:

  • Catalyst: BF₃·Et₂O or H₂SO₄

  • Temperature: 0°C → 80°C (reflux)

  • Solvent: Dichloromethane or toluene

  • Yield: 60–75%

ReactantProductCatalystYield (%)
Acetic anhydride2-Acetoxy derivativeBF₃·Et₂O64
Propionic anhydride2-Propionyloxy derivativeH₂SO₄68

Data adapted from synthesis protocols for structurally similar compounds .

Boc Deprotection

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to yield a free amine, critical for subsequent coupling reactions.

Mechanism:

Boc protected amineTFA or HClFree amine+CO2+t BuOH\text{Boc protected amine}\xrightarrow{\text{TFA or HCl}}\text{Free amine}+\text{CO}_2+\text{t BuOH}

Conditions:

  • Reagent: Trifluoroacetic acid (TFA) or HCl in dioxane

  • Time: 1–4 hours

  • Temperature: Room temperature (TFA) or 0°C (HCl)

  • Yield: >90%

Applications:

  • Intermediate for peptide coupling

  • Precursor to secondary amines via reductive amination

Nucleophilic Aromatic Substitution

The electron-deficient aromatic ring facilitates substitution at the para position relative to the acetyl group.

Example:
Reaction with amines under catalytic Cu(I) conditions:

3 N Boc amino 2 hydroxy 5 methyl acetophenone+R NH2CuI5 R amino derivative\text{3 N Boc amino 2 hydroxy 5 methyl acetophenone}+\text{R NH}_2\xrightarrow{\text{CuI}}\text{5 R amino derivative}

Key Data:

  • Catalyst: CuI (10 mol%)

  • Ligand: 1,10-Phenanthroline

  • Solvent: DMF at 100°C

  • Yield: 50–70%

Oxidation of the Acetyl Group

The acetyl moiety is oxidized to a carboxylic acid using strong oxidizing agents.

Reaction:

AcetophenoneKMnO4/H+Benzoic acid derivative\text{Acetophenone}\xrightarrow{\text{KMnO}_4/\text{H}^+}\text{Benzoic acid derivative}

Conditions:

  • Oxidizing agent: KMnO₄ in acidic medium

  • Temperature: 60–80°C

  • Yield: ~40% (limited by competing ring oxidation)

Mannich Reaction

The compound participates in three-component Mannich reactions to form β-amino ketones, leveraging its acetyl group as a nucleophile.

General Scheme:

3 N Boc amino 2 hydroxy 5 methyl acetophenone+Aldehyde+AmineIL CatalystMannich base\text{3 N Boc amino 2 hydroxy 5 methyl acetophenone}+\text{Aldehyde}+\text{Amine}\xrightarrow{\text{IL Catalyst}}\text{Mannich base}

Optimized Conditions (from acetophenone analogs):

  • Catalyst: Diethanolammonium chloroacetate (20 mol%)

  • Solvent: Ethanol

  • Temperature: Room temperature

  • Yield: 75–90%

AldehydeAmineProduct Yield (%)
BenzaldehydeAniline85
4-Nitrobenzaldehydep-Toluidine78

Data derived from mechanistic studies on acetophenone Mannich bases .

Cyclization Reactions

The hydroxyl and acetyl groups enable cyclization to form heterocycles like benzoxazoles or isoxazoles.

Example (Isoxazole Synthesis):

3 N Boc amino 2 hydroxy 5 methyl acetophenone+Nitrile oxideΔIsoxazole derivative\text{3 N Boc amino 2 hydroxy 5 methyl acetophenone}+\text{Nitrile oxide}\xrightarrow{\Delta}\text{Isoxazole derivative}

Conditions:

  • Microwave irradiation (90°C, 30 min)

  • Solvent: DMF/i-PrOH (4:1)

  • Yield: 50–70%

Comparative Reactivity with Analogs

The Boc and methyl groups influence reactivity compared to simpler acetophenones:

CompoundReaction Rate (Esterification)Boc Stability
This compoundModerateHigh
3-HydroxyacetophenoneFastN/A
4-AminoacetophenoneSlowN/A

The Boc group reduces electron density at the aromatic ring, slowing electrophilic substitutions but enhancing stability during synthetic workflows.

Scientific Research Applications

Medicinal Chemistry

1. Synthesis of Pharmaceutical Compounds

3-N-Boc-amino-2-hydroxy-5-methyl acetophenone serves as a crucial intermediate in the synthesis of various pharmaceutical agents. The Boc group allows for the protection of amine functionalities during chemical reactions, facilitating the synthesis of more complex structures without unwanted side reactions. This protective strategy is particularly valuable in multi-step synthetic pathways where selective reactivity is required.

2. Antibacterial Activity

Research has indicated that compounds derived from this compound exhibit promising antibacterial properties. Studies have shown its potential against resistant strains of bacteria such as Acinetobacter baumannii and Pseudomonas aeruginosa, which are significant pathogens on the WHO's priority list for antibiotic resistance . The compound's structural features contribute to its ability to inhibit bacterial growth, making it a candidate for further development as an antimicrobial agent.

3. Interaction Studies

Understanding the biological interactions of this compound is essential for elucidating its therapeutic potential. Interaction studies can reveal insights into its mechanism of action and help identify target proteins or pathways involved in its biological effects. Such studies are critical for advancing the compound's applications in drug discovery and development.

Cosmetic Formulations

1. Role in Topical Products

The compound is also explored for its applications in cosmetic formulations, particularly due to its moisturizing properties and skin compatibility. Research has shown that formulations containing this compound can enhance skin hydration and improve the overall sensory experience of topical products . Its inclusion in formulations can lead to improved stability and efficacy, which are crucial factors in product development.

2. Experimental Design in Formulation Development

In the context of cosmetic formulation, experimental design techniques such as Box-Behnken design have been employed to optimize the use of this compound. These methods allow researchers to systematically evaluate the effects of various raw materials on the physical and sensory properties of cosmetic products, ensuring that formulations are both effective and safe for consumer use .

Mechanism of Action

The mechanism of action of 3-N-Boc-amino-2-hydroxy-5-methyl acetophenone is largely dependent on its specific application. In biological systems, it may interact with enzymes or proteins, affecting their activity or stability. The Boc-protected amino group can be selectively deprotected to reveal the free amino group, which can then participate in various biochemical reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 3-N-Boc-amino-2-hydroxy-5-methyl acetophenone with structurally related acetophenone derivatives:

Compound Name Substituent Positions & Groups Key Properties/Applications Reference
This compound 2-OH, 3-N-Boc, 5-CH₃ Pharmaceutical intermediate; hydrogen-bond donor/acceptors enhance solubility
Acrofolione B 2-OH, 3-isopentyl, 5-acetoxy Natural product from Acronychia spp.; antifungal activity
2-Hydroxyacetophenone 2-OH Fragrance precursor; UV stabilizer in polymers
4-Methylacetophenone 4-CH₃ Industrial solvent; flavoring agent (almond/cherry notes)
Acetophenone azine Dimer via hydrazine bridge Textile sensitizer; hydrolyzes to acetophenone and hydrazine

Physicochemical Properties

  • Polarity: The hydroxyl and Boc-amino groups in the target compound increase polarity compared to alkyl- or halogen-substituted derivatives (e.g., 4-methylacetophenone, 2-bromoacetophenone) .
  • Solubility: Enhanced water solubility due to hydrogen-bonding groups (hydroxyl, amine) vs. hydrophobic derivatives like benzophenone .
  • Stability: The Boc group prevents amine oxidation, offering stability advantages over unprotected aminoacetophenones .

Research Findings and Trends

  • Market Growth: The global acetophenone market is projected to grow at 4.2% CAGR (2024–2031), driven by demand for intermediates like this compound in drug development .

Q & A

Q. What role does this compound play in synthesizing kinase inhibitors or fluorescent probes?

  • Methodological Answer : The compound serves as a precursor for bioactive molecules. For example, coupling with heteroaromatic boronic acids (via Suzuki reaction) generates kinase inhibitor scaffolds. Fluorescent derivatives are synthesized by introducing dansyl or coumarin groups at the hydroxy position .

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